Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include attributes such as its melting point, boiling point, density, and molecular weight. Unfortunately, specific physical and chemical properties for “Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate” are not available .Scientific Research Applications
Allosteric Enhancer Activity
Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate and its analogues have been studied for their potential as allosteric enhancers of the A1 adenosine receptor. Modifications in the molecule structure, especially at the 5-position of the thiophene ring, significantly impact its allosteric enhancer activity. This research offers insights into the relationship between molecular structure and biological activity, potentially useful in drug development (Romagnoli et al., 2012).
Synthesis and Characterization
Synthesis techniques and characterization of derivatives of this compound have been explored. These studies provide foundational knowledge for the chemical synthesis of thiophene derivatives, contributing to the development of various applications in medicinal chemistry and material science (Sedlák et al., 2008).
Gas Chromatography Applications
Methyl 3-amino-2-thiophenecarboxylate, a related compound, has been studied for its separation and determination using gas chromatography. This research provides methods for accurate quantification and analysis of thiophene derivatives, crucial in quality control and pharmaceutical research (Jiang Feng, 2004).
Genotoxic and Carcinogenic Potential Assessment
Studies have also investigated the genotoxic and carcinogenic potentials of methyl 3-amino-4-methylthiophene-2-carboxylate, a compound structurally similar to this compound. Such research is vital in evaluating the safety profile of chemicals used in pharmaceuticals and other products (Lepailleur et al., 2014).
Single Crystal X-Ray Structure Analysis
The single crystal X-ray structure of compounds related to this compound has been analyzed. This type of study aids in understanding the molecular structure and properties of thiophene derivatives, which is essential for their application in material science and drug design (Ramazani et al., 2011).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts at the molecular level. This is often discussed in the context of bioactive compounds such as drugs or pesticides. Currently, there is no available information on the mechanism of action for "Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate" .
Properties
IUPAC Name |
methyl 3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBNGTYWDGBTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.